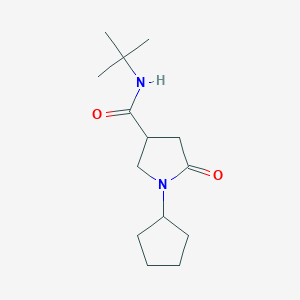

N-(tert-butyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

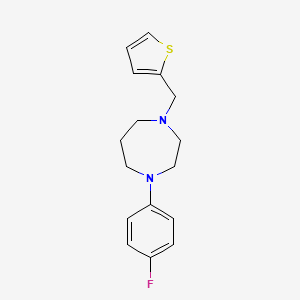

“N-(tert-butyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a cyclopentyl group, which is a five-membered ring with all carbon atoms. The tert-butyl group is a common substituent in organic chemistry, known for its bulky nature .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography. These techniques can provide detailed information about the arrangement of atoms within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For example, tert-butyl groups can participate in a variety of reactions, including oxidation and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include spectroscopic methods to determine its absorption and emission properties, and chromatographic methods to determine its polarity and reactivity .Aplicaciones Científicas De Investigación

Pharmaceutical Drug Development

The N-tert-butyl amide group, which is a component of N-(tert-butyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide, is found in various drugs, such as finasteride and nelfinavir . Finasteride is used to treat benign prostatic hyperplasia, while nelfinavir serves as a protease inhibitor in the treatment of HIV. The compound’s structure could be explored for its potential use in developing new therapeutic agents, particularly those targeting protease enzymes.

Catalysis in Organic Synthesis

The compound can be synthesized using Cu(OTf)2 as a catalyst via the Ritter reaction . This process is significant in organic synthesis, where the compound could serve as an intermediate in the production of various N-tert-butyl amides. These amides have broad applications in creating complex organic molecules for pharmaceuticals and materials science.

Asymmetric Synthesis of N-Heterocycles

N-(tert-butyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide can be utilized in the asymmetric synthesis of N-heterocycles, which are crucial structural motifs in many natural products and therapeutically relevant compounds . The stereoselective synthesis of these compounds is vital for the development of drugs with specific enantiomeric properties.

Neuroprotective Therapy

Compounds containing the N-tert-butyl amide group, like CPI-1189, have shown antioxidant properties and are considered as drug candidates for neuroprotective therapy to treat HIV-associated central nervous system (CNS) diseases . Research into similar compounds could lead to the development of new treatments for neurodegenerative disorders.

Enhanced Solubility for Drug Formulation

The use of tert-butyl groups has been associated with increased solubility of hydrophobic drugs . This property can be leveraged in the lyophilization process during drug formulation, leading to enhanced product stability and shorter reconstitution times, which is crucial for the pharmaceutical industry.

Biopharmaceutical Applications

Tert-butyl alcohol, closely related to the tert-butyl group in the compound, is used for the lyophilization of pharmaceuticals due to its advantages in increasing the solubility of hydrophobic drugs, enhancing product stability, and decreasing processing times . This suggests that N-(tert-butyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide could potentially be used in similar applications to improve the formulation of biopharmaceuticals.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-14(2,3)15-13(18)10-8-12(17)16(9-10)11-6-4-5-7-11/h10-11H,4-9H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBKXPUBJDWVPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC(=O)N(C1)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5401610.png)

![ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5401618.png)

![3-(3,4-dimethoxyphenyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5401620.png)

![7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5401633.png)

![3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5401660.png)

![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-[(3-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5401661.png)

![4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5401671.png)